molecular formula C14H19NO B7795729 4-(Azepan-1-ylmethyl)benzaldehyde

4-(Azepan-1-ylmethyl)benzaldehyde

Cat. No.: B7795729
M. Wt: 217.31 g/mol
InChI Key: MRZCWWJOKSOOJQ-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)benzaldehyde is a benzaldehyde derivative featuring a seven-membered azepane ring attached via a methylene group at the para position of the benzaldehyde core. Synthesis likely involves alkylation of 4-(bromomethyl)benzaldehyde with azepane under basic conditions, analogous to methods used for other benzaldehyde derivatives .

Properties

IUPAC Name

4-(azepan-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-12-14-7-5-13(6-8-14)11-15-9-3-1-2-4-10-15/h5-8,12H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZCWWJOKSOOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with azepane in the presence of a suitable catalyst. One common method is the reductive amination of benzaldehyde with azepane using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Azepan-1-ylmethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or substrate for enzymes that process aldehydes. The azepane ring can interact with various molecular targets, potentially affecting pathways involved in neurotransmission or other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Reactivity and Physicochemical Properties

The substituent at the para position critically influences reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Properties of Benzaldehyde Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(Azepan-1-ylmethyl)benzaldehyde Azepan-1-ylmethyl C₁₄H₁₉NO 217.31 (calculated) High lipophilicity; potential CNS drug candidate (inferred)
4-(Bromomethyl)benzaldehyde Bromomethyl C₈H₇BrO 199.05 Reactive in nucleophilic substitutions; used in synthesis
4-Hydroxybenzaldehyde Hydroxyl C₇H₆O₂ 122.12 Polar, hydrogen-bonding; antioxidant in ethnopharmacology
4-Methylbenzaldehyde Methyl C₈H₈O 120.15 Lipophilic; precursor for carbon materials
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzimidazole-sulfanyl C₁₄H₁₀N₂OS 254.31 Antimicrobial/anticancer applications (synthetic intermediate)
Key Observations:
  • Reactivity :

    • The bromomethyl group in 4-(Bromomethyl)benzaldehyde enables nucleophilic substitutions (e.g., alkylation), whereas the azepane group in the target compound may participate in hydrogen bonding or act as a proton sponge .
    • The hydroxyl group in 4-hydroxybenzaldehyde enhances acidity (pKa ~7.5), contrasting with the azepane’s basicity (pKa ~10–11 for azepane derivatives) .
  • Solubility :

    • Azepane’s amine group likely increases solubility in polar organic solvents (e.g., DMSO) compared to the hydrophobic 4-methylbenzaldehyde .
    • 4-Hydroxybenzaldehyde exhibits moderate water solubility due to hydrogen bonding, unlike the azepane derivative, which may form micelles in aqueous solutions .
  • In contrast, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde derivatives show antimicrobial activity . Materials Science: 4-Methylbenzaldehyde modifies coal pitch for carbon materials , while the azepane derivative could serve as a surfactant or polymer additive.

Biological Activity

4-(Azepan-1-ylmethyl)benzaldehyde is an organic compound that has garnered attention in recent years for its potential biological activities. This compound is characterized by a benzaldehyde group linked to an azepane ring, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H15NO
  • Molecular Weight : 201.25 g/mol
  • Structure : The compound consists of a benzaldehyde moiety attached to a 1-azepanemethyl group, which contributes to its unique chemical properties.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : It is hypothesized that the compound can interact with various enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding : The structure may allow binding to specific receptors, influencing signaling pathways in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, similar to other benzaldehyde derivatives.

Biological Activity Overview

Recent research has indicated several areas where this compound shows promise:

Antimicrobial Properties

Studies have demonstrated that compounds related to benzaldehyde can exhibit significant antibacterial activity. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Bacillus anthracis, and Pantoea conspicua.
  • Minimum Inhibitory Concentrations (MIC) : The compound's effectiveness was evaluated through MIC assays, showing potential for reducing bacterial growth.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus850
Bacillus anthracis1060
Pantoea conspicua1060

Case Studies

  • Study on Benzaldehyde Derivatives :
    • Researchers found that benzaldehyde derivatives could modulate the effectiveness of antibiotics, enhancing their antibacterial activity against resistant strains.
    • The combination of benzaldehyde with norfloxacin reduced its MIC significantly, indicating a synergistic effect.
  • Toxicity Assessment :
    • Toxicity studies using Drosophila melanogaster showed that while some benzaldehyde compounds exhibited toxicity, the effects varied depending on the concentration and structural modifications of the compounds tested.

Research Findings

Several studies have focused on the biological implications of benzaldehyde derivatives:

  • A study highlighted the role of structural modifications in enhancing antimicrobial efficacy and reducing toxicity profiles.
  • Research indicated potential applications in drug development, particularly in creating novel antibacterial agents that target resistant bacterial strains.

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